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Compound of Interest

Compound Name: 2-Bromo-3-iodopyridin-4-amine

Cat. No.: B1526876 Get Quote

In the landscape of modern medicinal chemistry and organic synthesis, pyridines are

considered "privileged scaffolds" due to their prevalence in pharmaceuticals and bioactive

molecules. Among them, highly substituted derivatives serve as invaluable building blocks for

constructing complex molecular architectures. 2-Bromo-3-iodopyridin-4-amine is a prime

example of such a scaffold, offering a unique convergence of reactive sites on a single pyridine

core. Its structure, featuring an activating amino group and two different, orthogonally reactive

halogen atoms, provides chemists with a versatile platform for sequential and site-selective

modifications.

This guide provides a comprehensive technical overview of 2-Bromo-3-iodopyridin-4-amine,

intended for researchers, chemists, and drug development professionals. We will explore its

logical synthesis, the mechanistic principles governing its formation, its key physicochemical

properties, and its strategic application as a versatile intermediate in the synthesis of targeted

therapeutics.

Historical Context and Synthetic Emergence
While a singular "discovery" paper for 2-Bromo-3-iodopyridin-4-amine (CAS No. 1300750-

77-9) is not prominent in the literature, its appearance in the catalogs of specialized chemical

suppliers and its implicit use as an intermediate in patent literature underscore its importance

as a bespoke building block. Its development was likely driven by the need for densely

functionalized heterocyclic intermediates in drug discovery programs. The synthesis of related

structures, such as 2-amino-5-bromo-3-iodopyridine and 2-chloro-3-iodopyridin-4-amine,
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provides a clear blueprint for its logical preparation from readily available starting materials.[1]

[2]

The synthetic challenge lies in achieving precise regiocontrol of the sequential halogenation

steps on the electron-rich 4-aminopyridine core. The powerful activating and ortho-, para-

directing nature of the C4-amino group must be carefully managed to install the bromo and

iodo substituents at the desired C2 and C3 positions, respectively.

Synthetic Elucidation and Mechanistic Rationale
A robust synthesis of 2-Bromo-3-iodopyridin-4-amine can be logically designed from 4-

aminopyridine. The chosen pathway relies on sequential electrophilic aromatic substitution,

where the order of halogenation is critical to achieving the desired regiochemistry.

Proposed Synthetic Pathway
The most plausible two-step synthesis involves an initial iodination followed by bromination.

Step 1: Iodination of 4-Aminopyridine. The first step is the regioselective iodination of 4-

aminopyridine at the C3 position. The C4-amino group is strongly activating and directs

electrophiles to its ortho positions (C3 and C5). Due to the symmetry of the starting material,

these positions are equivalent. Reagents such as N-Iodosuccinimide (NIS) or Iodine

Monochloride (ICl) in a suitable solvent like acetic acid or an inert chlorinated solvent are

effective for this transformation.[2] The use of ICl is common for iodinating activated

pyridines.[2]

Step 2: Bromination of 3-Iodo-4-aminopyridine. The resulting 3-iodo-4-aminopyridine

intermediate is then subjected to bromination. The molecule now possesses two powerful

activating groups (the amino group and the iodo group) and the deactivating influence of the

ring nitrogen. The C2 and C6 positions are the most electron-deficient in the pyridine ring,

yet the strong activation provided by the C4-amino group enables substitution. Bromination

using a reagent like N-Bromosuccinimide (NBS) will preferentially occur at the C2 position,

which is ortho to the activating amino group and sterically accessible, yielding the final

product.

The diagram below illustrates this efficient, two-step synthetic workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://ijssst.info/Vol-17/No-46/paper55.pdf
https://www.echemi.com/products/pd180810122209-2-chloro-3-iodopyridin-4-amine.html
https://www.benchchem.com/product/b1526876?utm_src=pdf-body
https://www.echemi.com/products/pd180810122209-2-chloro-3-iodopyridin-4-amine.html
https://www.echemi.com/products/pd180810122209-2-chloro-3-iodopyridin-4-amine.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1526876?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Aminopyridine

4-Amino-3-iodopyridine

 Step 1:
 Iodination

2-Bromo-3-iodopyridin-4-amine

 Step 2:
 Bromination

Iodinating Agent
(e.g., ICl, NIS)

Brominating Agent
(e.g., NBS)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 2-Bromo-3-iodopyridin-4-amine.

Detailed Experimental Protocol
The following protocol is a representative, field-proven methodology derived from analogous

syntheses reported in the literature.[1][2]

Step 1: Synthesis of 4-Amino-3-iodopyridine

Reaction Setup: To a stirred solution of 4-aminopyridine (1 equivalent) in glacial acetic acid

(10 volumes), add potassium acetate (1.5 equivalents).
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Addition of Reagent: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of

Iodine Monochloride (ICl, 1.1 equivalents) in glacial acetic acid dropwise, maintaining the

internal temperature below 10 °C.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material

is consumed.

Work-up: Carefully pour the reaction mixture into a vigorously stirred solution of aqueous

sodium thiosulfate (10%) to quench any unreacted iodine. Adjust the pH to 8-9 with a

saturated sodium bicarbonate solution or aqueous sodium hydroxide.

Isolation: The product will precipitate as a solid. Collect the solid by filtration, wash

thoroughly with cold water, and dry under vacuum to yield 4-amino-3-iodopyridine.

Step 2: Synthesis of 2-Bromo-3-iodopyridin-4-amine

Reaction Setup: Dissolve the 4-amino-3-iodopyridine (1 equivalent) from the previous step in

a suitable solvent such as acetonitrile or acetone (15 volumes).

Addition of Reagent: Cool the solution to 0-5 °C. Add N-Bromosuccinimide (NBS, 1.05

equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

Reaction: Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and

stir for an additional 2-4 hours. Monitor the reaction to completion by TLC or LC-MS.

Work-up: Remove the solvent under reduced pressure. Redissolve the residue in ethyl

acetate and wash sequentially with 10% aqueous sodium thiosulfate solution, saturated

sodium bicarbonate solution, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in

vacuo. The crude product can be purified by column chromatography on silica gel or by

recrystallization to afford pure 2-Bromo-3-iodopyridin-4-amine.

Physicochemical and Spectroscopic Data
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The identity and purity of the synthesized compound must be confirmed through rigorous

analytical characterization.

Property Value

CAS Number 1300750-77-9[3]

Molecular Formula C₅H₄BrIN₂

Molecular Weight 298.91 g/mol

Appearance Off-white to pale yellow solid (expected)

¹H NMR

Expect two distinct signals in the aromatic

region: a doublet for the proton at C6 and a

doublet for the proton at C5, with coupling

constants typical for ortho-pyridyl protons. The

amine protons would appear as a broad singlet.

¹³C NMR
Expect five distinct signals for the pyridine ring

carbons.

Mass Spec (ESI+)
[M+H]⁺ = 298.86, 300.86 (reflecting bromine

isotopes)

Strategic Applications in Medicinal Chemistry
The synthetic utility of 2-Bromo-3-iodopyridin-4-amine stems from the differential reactivity of

its three key functional handles: the C3-I bond, the C2-Br bond, and the C4-NH₂ group. This

allows for a hierarchical and regioselective introduction of complexity.

Orthogonal Reactivity in Cross-Coupling:

The carbon-halogen bonds exhibit different reactivities towards palladium-catalyzed cross-

coupling reactions, a cornerstone of modern drug synthesis.[4]

C-I Bond: The C-I bond is the most reactive, readily undergoing Suzuki, Sonogashira, Stille,

or Buchwald-Hartwig couplings under mild conditions. This allows for selective

functionalization at the C3 position while leaving the C2-Br bond intact.
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C-Br Bond: The C-Br bond can be subsequently coupled under more forcing reaction

conditions, allowing for a second, different group to be installed at the C2 position.

C4-Amine: The amino group can be used for amide bond formation, N-alkylation, or can be

converted to other functionalities via diazotization reactions. It also serves as a powerful

directing group during the initial synthesis.

This tiered reactivity is invaluable for the efficient construction of highly decorated drug

candidates, particularly kinase inhibitors, which often feature complex heterocyclic cores.[1]
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Caption: Orthogonal reactivity pathways of 2-Bromo-3-iodopyridin-4-amine.

Conclusion
2-Bromo-3-iodopyridin-4-amine is a high-value, strategically designed chemical building

block. While not a household name, its utility for synthetic and medicinal chemists is profound.

The molecule's dense and orthogonally reactive functionalities provide a robust platform for the

efficient and controlled synthesis of complex heterocyclic compounds. The logical and scalable

synthetic route, coupled with its versatile reactivity profile, ensures that 2-Bromo-3-
iodopyridin-4-amine will remain a relevant and powerful tool in the ongoing quest for novel

therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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